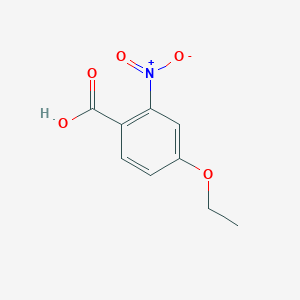

4-Ethoxy-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIBMPOSLZTHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325535 | |

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-98-8 | |

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Ethoxy-2-nitrobenzoic acid (CAS 103440-98-8): Synthesis, Characterization, and Applications

Introduction

4-Ethoxy-2-nitrobenzoic acid (CAS: 103440-98-8) is a substituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring an ethoxy ether linkage, a strategically placed nitro group, and a reactive carboxylic acid moiety, designates it as a versatile synthetic building block. The nitro group, a precursor to a primary amine, and the carboxylic acid, a gateway to amides and esters, provide orthogonal handles for molecular elaboration.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental properties, a robust and logical synthetic pathway, predictive analytical characterization, potential applications derived from its inherent reactivity, and essential safety protocols. The insights herein are synthesized from established chemical principles and data on analogous structures, offering a field-proven perspective on its utility. Nitroaromatic compounds are foundational in the synthesis of a wide range of bioactive molecules and drugs, making a thorough understanding of intermediates like this crucial for innovation.[1]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. The data is compiled from chemical supplier information and augmented with predictions based on its chemical structure.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 103440-98-8 | [2] |

| Molecular Formula | C₉H₉NO₅ | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| Appearance | Predicted: White to pale yellow crystalline solid | Inferred from related nitrobenzoic acids[3][4] |

| Storage | Sealed in dry, 2-8°C | [2] |

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Data sourced from BLD Pharm[2]. |

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is not widely published, a logical and highly efficient synthetic route can be designed based on a cornerstone of organic chemistry: the Williamson ether synthesis. This method is chosen for its reliability, high yields, and straightforward execution.

The proposed synthesis begins with the commercially available precursor, 4-hydroxy-2-nitrobenzoic acid. The phenolic hydroxyl group is first deprotonated by a suitable base to form a nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the target ether.[5][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 103440-98-8|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxy-2-nitrobenzoic Acid | 33844-21-2 | TCI AMERICA [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-2-nitrobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

Section 1: Core Molecular Identity

4-Ethoxy-2-nitrobenzoic acid is a substituted benzoic acid derivative. The presence of the ethoxy group, a nitro group, and a carboxylic acid function imparts a unique combination of electronic and steric features that are expected to govern its physical and chemical behavior.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 103440-98-8 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Section 2: Predicted Physicochemical Properties and Comparative Analysis

In the absence of direct experimental data for this compound, we can extrapolate its likely properties by examining closely related molecules. The electronic effects of the nitro group (electron-withdrawing) and the ethoxy group (electron-donating), as well as their positions on the benzene ring relative to the carboxylic acid, are key determinants of these properties.

Table 2: Comparative Analysis of Melting Points of Related Benzoic Acid Derivatives

| Compound | Melting Point (°C) | Key Structural Differences |

| This compound | Predicted: 185-195 | - |

| 4-Methoxy-2-nitrobenzoic acid | 196.5-200.5 | Methoxy instead of ethoxy group |

| 4-Nitrobenzoic acid | 237 | No ethoxy group, nitro at para position |

| 2-Nitrobenzoic acid | 146-148 | No ethoxy group, nitro at ortho position |

| 4-Ethoxybenzoic acid | 197-199 | No nitro group |

Expert Rationale for Prediction: The melting point is influenced by crystal lattice energy, which is affected by molecular symmetry and intermolecular forces. The presence of the nitro group generally increases the melting point due to strong dipole-dipole interactions. However, the ortho-nitro group in our target molecule may introduce some intramolecular hydrogen bonding with the carboxylic acid, potentially disrupting intermolecular hydrogen bonding networks that would otherwise increase the melting point. The ethoxy group is slightly larger than the methoxy group, which could lead to less efficient crystal packing and a slightly lower melting point compared to 4-Methoxy-2-nitrobenzoic acid.

Solubility Profile (Predicted): Based on its structure, this compound is expected to be:

-

Slightly soluble in water: The carboxylic acid group can participate in hydrogen bonding with water, but the overall aromatic character and the ethoxy group will limit its aqueous solubility.

-

Soluble in polar organic solvents: Such as methanol, ethanol, DMSO, and acetone, due to the potential for dipole-dipole interactions and hydrogen bonding.

-

Sparingly soluble in non-polar solvents: Such as hexane and toluene.

pKa Value (Predicted): The acidity of the carboxylic acid is significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the ortho position will have a strong acid-strengthening effect by stabilizing the carboxylate anion through induction and resonance. The ethoxy group at the para position is electron-donating, which would typically decrease acidity. However, the ortho-nitro group's effect is expected to be dominant.

-

Predicted pKa: In the range of 2.0 - 2.5.

-

Comparative Context: The pKa of benzoic acid is 4.2. The pKa of 2-nitrobenzoic acid is 2.21, and that of 4-nitrobenzoic acid is 3.44. The strong acidifying effect of the ortho-nitro group suggests the pKa of this compound will be closer to that of 2-nitrobenzoic acid.

Section 3: Experimental Determination of Physical Properties

To move from prediction to empirical fact, rigorous experimental protocols are necessary. The following section details the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: Quantifying the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation. The isothermal shake-flask method is a reliable technique.

Methodology: Isothermal Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid.

-

Analysis: The concentration of the dissolved solid in the sample is determined by a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating the solvent and weighing the residue.

Caption: Isothermal Shake-Flask Solubility Workflow.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Section 4: Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Due to the substitution pattern, three protons will be present on the aromatic ring. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group, leading to a complex splitting pattern. Expected chemical shift range: δ 7.0 - 8.5 ppm.

-

Ethoxy Protons (5H): A quartet (2H) for the -OCH₂- group and a triplet (3H) for the -CH₃ group. Expected chemical shifts: -OCH₂- around δ 4.1-4.3 ppm and -CH₃ around δ 1.4-1.6 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift, typically δ 10-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: Expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. The carbons attached to the nitro and ethoxy groups will be significantly shifted. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the ethoxy group will be shifted upfield relative to benzene. Expected range: δ 110-160 ppm.

-

Ethoxy Carbons: Two signals are expected: -OCH₂- around δ 60-70 ppm and -CH₃ around δ 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1200-1300 cm⁻¹ region.

-

NO₂ Stretches: Two strong absorptions, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z = 211.

-

Key Fragmentation Patterns:

-

Loss of -OH (m/z = 194)

-

Loss of -C₂H₅ (m/z = 182)

-

Loss of -OC₂H₅ (m/z = 166)

-

Loss of -COOH (m/z = 166)

-

Loss of -NO₂ (m/z = 165)

-

Section 5: Proposed Synthesis Route

A plausible and efficient synthesis of this compound would involve the nitration of 4-ethoxybenzoic acid. This is a standard electrophilic aromatic substitution reaction.

Reaction Scheme:

4-Ethoxybenzoic acid can be treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The ethoxy group is an ortho-, para-director. Since the para position is already occupied by the carboxylic acid group, the nitration is expected to occur predominantly at the ortho position to the ethoxy group.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While there is a clear need for further experimental work to fully characterize this compound, the predictions and methodologies outlined herein offer a solid foundation for researchers, scientists, and drug development professionals. The unique combination of functional groups in this compound makes it a molecule of significant interest, and it is our hope that this guide will stimulate and support future investigations into its properties and potential applications.

References

-

Wikipedia. 4-Nitrobenzoic acid. [Link]

-

Wikipedia. 2-Nitrobenzoic acid. [Link]

-

PubChem. 4-Ethoxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-2-nitrobenzoic Acid: Physicochemical Properties and Experimental Determination

Introduction

4-Ethoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with an ethoxy (-OCH₂CH₃) group at the 4-position and a nitro (-NO₂) group at the 2-position, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group, along with their specific substitution pattern on the benzene ring, dictates the compound's chemical reactivity and physical properties.

Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range typically signifies the presence of impurities.

Estimated Melting Point of this compound

In the absence of direct experimental data for this compound, an estimation can be made by examining the melting points of structurally similar compounds. The position of substituents on the benzene ring significantly influences crystal lattice packing and, consequently, the melting point.

| Compound | Structure | Melting Point (°C) |

| 2-Nitrobenzoic acid | 146–148[1] | |

| 4-Nitrobenzoic acid | 237–242[1] | |

| 4-Methoxy-2-nitrobenzoic acid | 198.0 to 202.0[2] | |

| 2-Ethoxybenzoic acid | 63-65[3] | |

| 2-Ethoxy-4-nitrobenzoic acid | Not Available |

Analysis of Structural Analogs:

-

Nitro Group Position: The significant difference in melting points between 2-nitrobenzoic acid (146-148°C) and 4-nitrobenzoic acid (237-242°C) highlights the profound impact of the nitro group's position.[1] The para-isomer generally exhibits higher symmetry, allowing for more efficient crystal packing and stronger intermolecular forces, leading to a higher melting point.

-

Alkoxy Group Influence: The presence of a methoxy group in 4-methoxy-2-nitrobenzoic acid (198.0 to 202.0°C) results in a substantially higher melting point compared to 2-nitrobenzoic acid.[2] This suggests that the methoxy group at the 4-position contributes to more stable crystal packing.

-

Ethoxy vs. Methoxy: The substitution of a methoxy group with a slightly larger ethoxy group can influence crystal packing. While often leading to a decrease in melting point due to increased conformational flexibility, this is not always the case.

Estimation:

Given that this compound shares the 2-nitro substitution pattern with 4-methoxy-2-nitrobenzoic acid, it is reasonable to predict that its melting point will be in a similar range. The larger ethoxy group might slightly disrupt the crystal lattice compared to the methoxy group, potentially leading to a slightly lower melting point. Therefore, a reasonable estimated melting point range for this compound is 185-195°C . This estimation underscores the necessity of experimental verification.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standardized method for determining the melting point of a solid organic compound using a capillary melting point apparatus. The causality behind each step is explained to ensure a self-validating and accurate measurement.

Methodology:

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing in the capillary tube.

-

Procedure: Place a small amount of the crystalline this compound on a clean, dry watch glass. Using a spatula, crush the crystals into a fine powder.

-

-

Capillary Tube Loading:

-

Rationale: A properly loaded capillary with a sample height of 2-3 mm ensures a clear and observable melting process.

-

Procedure: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

-

Apparatus Setup and Calibration:

-

Rationale: Calibration of the melting point apparatus with a known standard ensures the accuracy of the temperature reading.

-

Procedure: Place the loaded capillary tube into the heating block of the melting point apparatus. If required, calibrate the apparatus using a certified melting point standard.

-

-

Melting Point Determination:

-

Rationale: A slow heating rate (1-2°C per minute) near the expected melting point is crucial for accurately observing the onset and completion of melting.

-

Procedure:

-

Rapidly heat the sample to a temperature approximately 15-20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

-

Verification:

-

Rationale: Repeating the measurement ensures the reproducibility and reliability of the obtained melting point.

-

Procedure: Allow the apparatus to cool. Prepare a new capillary tube with the sample and repeat the measurement. The results should be within 1°C of each other.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems, which is critical for reaction setup, purification (e.g., recrystallization), and formulation.

Estimated Solubility of this compound

The solubility of this compound can be predicted based on the principle of "like dissolves like" and by analyzing the solubility of related compounds. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, a moderately polar nitro group, and a larger, more non-polar ethoxy group and benzene ring.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group will facilitate solubility in these solvents through hydrogen bonding. However, the overall non-polar character of the substituted benzene ring will limit its aqueous solubility. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is anticipated in these solvents due to dipole-dipole interactions with the polar functional groups.

-

Non-Polar Solvents (e.g., hexane, toluene): Poor solubility is expected in non-polar solvents as the polar functional groups will not be effectively solvated.

Solubility Data of Related Compounds:

| Compound | Water | Methanol | Ethanol | Benzene |

| 2-Nitrobenzoic acid | 0.75 g/100 mL (25°C)[5] | 42.72 g/100 mL (10°C)[5] | Soluble[1] | 0.294 g/100 mL (10°C)[5] |

| 4-Nitrobenzoic acid | <0.1 g/100 mL (26°C)[6] | 9.6 g/100 mL (10°C)[5] | Soluble[1] | 0.017 g/100 mL (12.5°C)[5] |

| 4-Methoxybenzoic acid | Sparingly soluble (0.3 g/L at 20°C)[7] | Highly soluble[7] | Highly soluble[7] | Lower solubility[7] |

| 4-Methoxy-2-nitroaniline | Limited solubility | - | - | - |

Estimation for this compound:

Based on these trends, this compound is predicted to be:

-

Slightly soluble in water.

-

Soluble to highly soluble in polar organic solvents such as methanol, ethanol, and acetone.

-

Sparingly soluble to insoluble in non-polar solvents like hexane.

The presence of the ethoxy group, which is more non-polar than a methoxy group, may slightly decrease its solubility in highly polar solvents like water compared to its methoxy analog, while potentially increasing its solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method to quantitatively determine the solubility of a solid in a given solvent at a specific temperature. The core principle is to create a saturated solution, separate the solid and liquid phases, and then determine the mass of the dissolved solid in a known mass of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Rationale: An excess of the solid solute is required to ensure that the solution reaches equilibrium and becomes saturated.

-

Procedure: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen solvent.

-

-

Equilibration:

-

Rationale: Continuous agitation at a constant temperature is essential to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Procedure: Place the vial in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely separated from the saturated solution without altering the temperature, which would change the solubility.

-

Procedure: Cease agitation and allow the solid to settle. A portion of the clear supernatant can then be carefully drawn through a syringe filter pre-heated to the experimental temperature.

-

-

Gravimetric Analysis:

-

Rationale: Evaporation of the solvent leaves behind the dissolved solid, allowing for its mass to be determined.

-

Procedure:

-

Accurately weigh an empty, dry container (e.g., a vial or flask).

-

Transfer a known mass of the filtered saturated solution into the weighed container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solid residue is completely dry, reweigh the container.

-

The mass of the dissolved solid is the final mass minus the initial mass of the container.

-

-

-

Calculation of Solubility:

-

Rationale: Solubility is typically expressed as grams of solute per 100 grams of solvent or in other standard units.

-

Procedure:

-

Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

-

Caption: Workflow for Gravimetric Solubility Determination.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds, including this compound, should be handled with caution due to their potential toxicity and thermal instability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Thermal Stability: Nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[8] Avoid excessive heating and be aware of potential runaway reactions, especially in the presence of impurities.

-

Toxicity: Many nitroaromatic compounds are classified as hazardous and may be harmful if swallowed, in contact with skin, or if inhaled. Overexposure can lead to various health issues.

-

Waste Disposal: Dispose of waste containing nitroaromatic compounds in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.

Conclusion

This technical guide has provided a detailed analysis of the melting point and solubility of this compound. While direct experimental data is currently unavailable, this guide has offered scientifically reasoned estimations based on the properties of structurally related compounds. The provided step-by-step protocols for the experimental determination of these properties are designed to be robust and reliable for use in research and development settings. Adherence to the outlined safety precautions is paramount when working with this and other nitroaromatic compounds. The information contained herein should serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

-

NINGBO INNO PHARMCHEM. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. [Link]

-

Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

-

Zhang, C., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

-

Dey, B. P., et al. Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anion. Indian Journal of Chemistry. [Link]

-

Wikipedia. 4-Nitrobenzoic acid. [Link]

-

Grobelna, B., et al. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. [Link]

-

PubChem. 3-Nitrobenzoic acid. [Link]

-

NIST. Benzoic acid, 3-nitro-. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

-

PubChem. 4-Methoxy-2-nitrobenzoic acid. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxy-2-nitrobenzoic Acid | 33844-21-2 | TCI AMERICA [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemcess.com [chemcess.com]

- 6. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

synthesis pathway for 4-Ethoxy-2-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, including the carboxylic acid, nitro, and ethoxy groups, provide multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed to be a practical resource for researchers in organic synthesis and drug development.

Strategic Approach to Synthesis: The Williamson Ether Synthesis Pathway

After a thorough evaluation of potential synthetic routes, the most logical and efficient pathway for the preparation of this compound is the ethylation of 4-hydroxy-2-nitrobenzoic acid. This approach is predicated on the commercial availability and affordability of the starting material, 4-hydroxy-2-nitrobenzoic acid, and the robustness of the Williamson ether synthesis for the formation of the ethoxy group.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction involves the deprotonation of an alcohol or a phenol by a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. In the context of this synthesis, the phenolic hydroxyl group of 4-hydroxy-2-nitrobenzoic acid is deprotonated, and the resulting phenoxide attacks an ethyl halide to form the desired ethoxy ether.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the nitro or carboxylic acid functionalities. A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of this compound from 4-hydroxy-2-nitrobenzoic acid.

Materials:

-

4-hydroxy-2-nitrobenzoic acid

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-2-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

Data Presentation

| Reactant/Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-hydroxy-2-nitrobenzoic acid | 183.12 | 1.0 |

| Ethyl iodide | 155.97 | 1.5 |

| Potassium carbonate | 138.21 | 2.5 |

| Parameter | Value |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | > 85% |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis of 4-hydroxy-2-nitrobenzoic acid is a robust and efficient method suitable for laboratory-scale preparation. This guide provides a detailed and practical protocol, grounded in established chemical principles, to aid researchers in the successful synthesis of this important chemical intermediate. The described methodology is straightforward, high-yielding, and utilizes readily available reagents, making it an excellent choice for applications in pharmaceutical and chemical research.

References

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

precursors for 4-Ethoxy-2-nitrobenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for producing this compound, a valuable intermediate in the development of pharmaceuticals and fine chemicals. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will explore two primary, field-proven synthetic strategies: the oxidation of a substituted toluene precursor and the selective etherification of a phenolic acid. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid derivative featuring a strategically positioned ethoxy and nitro group. This substitution pattern makes it a versatile building block. The carboxylic acid provides a handle for amide bond formation, the nitro group can be reduced to a reactive amine for further functionalization, and the ethoxy group modulates properties such as solubility and lipophilicity. While not a final drug product itself, its structural motifs are pertinent to the synthesis of more complex, biologically active molecules. The reliable and efficient synthesis of this intermediate is therefore a critical step in many discovery and development pipelines.

Part 1: Synthesis via Oxidation of 4-Ethoxy-2-nitrotoluene

This pathway represents a classical and highly effective approach, leveraging the conversion of a stable and accessible methyl group on a toluene scaffold into the target carboxylic acid. The core of this strategy is the choice of a potent but selective oxidizing agent.

Strategic Rationale and Precursor Analysis

The logic of this pathway is rooted in the robustness of benzylic oxidation. The precursor, 4-ethoxy-2-nitrotoluene , contains a methyl group activated by the aromatic ring, making it susceptible to oxidation while the other ring substituents remain intact under controlled conditions.

Precursor Synthesis: 4-ethoxy-2-nitrotoluene is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material like 4-chloro-2-nitrotoluene or 4-fluoro-2-nitrotoluene. The reaction with sodium ethoxide in a polar aprotic solvent efficiently displaces the halide to yield the desired ether.

The Oxidation Reaction: Mechanistic Insights and Reagent Selection

The oxidation of a methylarene to a benzoic acid is a fundamental transformation. The selection of the oxidizing agent is paramount and involves balancing reaction efficiency, cost, safety, and environmental impact.[1]

-

Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant. The reaction proceeds under basic conditions, initially forming a manganese dioxide (MnO₂) byproduct and the potassium salt of the benzoic acid. Subsequent acidification precipitates the desired product.

-

Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: A historically significant method that offers high yields.[2] The reaction is typically vigorous and requires careful temperature control. The use of stoichiometric chromium(VI), a heavy metal, presents significant environmental and disposal challenges.

-

Nitric Acid (HNO₃): Can be used for oxidation at elevated temperatures and pressures. While effective, it can sometimes lead to further nitration of the aromatic ring if conditions are not carefully controlled.[3]

-

Catalytic Air Oxidation: Modern, greener approaches utilize catalysts based on cobalt and manganese salts in the presence of a bromine source, using air or pure oxygen as the terminal oxidant.[4] These methods are highly desirable for industrial-scale production due to their atom economy and reduced waste.

For laboratory-scale synthesis, potassium permanganate offers a reliable balance of performance and accessibility.

Experimental Protocol: Oxidation of 4-Ethoxy-2-nitrotoluene with KMnO₄

This protocol describes a self-validating system for the synthesis of this compound.

Materials:

-

4-Ethoxy-2-nitrotoluene

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-ethoxy-2-nitrotoluene (1 equivalent) in a 1% aqueous solution of NaOH.

-

Oxidant Addition: Heat the mixture to 80-90°C. Add solid potassium permanganate (approx. 3 equivalents) portion-wise over 2-3 hours. The addition is exothermic and should be controlled to maintain the reaction temperature below 100°C. The disappearance of the purple permanganate color and the formation of a brown MnO₂ precipitate indicate reaction progress.

-

Reaction Completion & Quenching: After the final addition, maintain the mixture at 95°C for an additional 1-2 hours until a spot test with filter paper shows no unreacted permanganate. Cool the mixture to room temperature.

-

Workup - Part 1 (Manganese Dioxide Removal): Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water. Causality Note: This filtration is crucial as it removes the primary solid byproduct before product isolation.

-

Workup - Part 2 (Product Precipitation): Transfer the clear, combined filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2. A precipitate of this compound will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Recrystallize the solid from an ethanol/water mixture to yield the pure product. Dry under vacuum.

Data Summary: Comparative Oxidation Methods for Nitrotoluenes

The following table provides a comparative overview of various oxidizing agents used for the analogous conversion of 4-nitrotoluene to 4-nitrobenzoic acid, offering insights into expected performance.

| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Sodium Dichromate / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [2] |

| Nitric Acid (15% aq.) | 175°C, high pressure | Not Specified | 88.5 | [1] |

| KMnO₄ / Phase Transfer Catalyst | Neutral aqueous, 95°C | 3 hours | ~52 | [1] |

| Co/Mn/Br Catalyst / Air | Acetic acid, 120°C | 3 hours | >95 | [4] |

| MnO₂ / NHPI / Air | 110°C, 0.4 MPa air | 4 hours | 89 | [1] |

Workflow Visualization

Caption: Synthesis of this compound via oxidation.

Part 2: Synthesis via Williamson Ether Synthesis

This alternative pathway builds the molecule by forming the ether linkage on a pre-existing phenolic acid scaffold. This route is particularly useful if substituted phenols are more readily available or cost-effective than the corresponding toluenes.

Strategic Rationale and Precursor Analysis

The core of this strategy is the Williamson ether synthesis, a reliable method for forming ethers. The chosen precursor is 4-hydroxy-2-nitrobenzoic acid . This approach hinges on the selective O-alkylation of the phenolic hydroxyl group in the presence of a carboxylic acid.

Precursor Synthesis: 4-hydroxy-2-nitrobenzoic acid can be prepared by the direct nitration of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid is a meta-directing deactivator. The powerful directing effect of the hydroxyl group ensures that nitration occurs predominantly at the positions ortho to it (C3 and C5). However, nitration at the C2 position can also be achieved under specific conditions, though it may require more specialized procedures to obtain regioselectively.

The Ethoxylation Reaction: Mechanistic Insights and Key Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group to form the ether.

A critical challenge in this synthesis is the potential for a competing reaction: esterification of the carboxylic acid group. The carboxylate anion, formed under basic conditions, is also a nucleophile, albeit a weaker one than the phenoxide. To ensure selectivity for O-alkylation of the phenol (etherification) over O-alkylation of the carboxylate (esterification), several factors can be controlled:

-

Choice of Base: Using a base just strong enough to deprotonate the phenol but not fully deprotonate the carboxylic acid can favor the desired reaction, although this is difficult to achieve perfectly. A common strategy is to use a base like potassium carbonate (K₂CO₃), which creates the phenoxide nucleophile.

-

Reaction Conditions: Milder conditions (lower temperatures) generally favor etherification over esterification.

-

Post-Reaction Hydrolysis: A robust method to circumvent any undesired ester formation is to subject the crude product mixture to basic hydrolysis (e.g., with NaOH solution). This will saponify any newly formed ester back to the desired carboxylic acid salt, leaving the stable ether linkage untouched. Subsequent acidification will then yield the pure target acid.

Experimental Protocol: Ethoxylation of 4-Hydroxy-2-nitrobenzoic Acid

This protocol is designed to maximize the yield of the desired ether product.

Materials:

-

4-Hydroxy-2-nitrobenzoic acid

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-2-nitrobenzoic acid (1 equivalent), anhydrous potassium carbonate (approx. 2.5 equivalents), and anhydrous DMF.

-

Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise to the stirred suspension. Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

-

Workup - Part 1 (Initial Isolation): After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Acidify with HCl to pH ~2. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Causality Note: This step isolates all organic products, including the desired ether-acid and any potential ether-ester byproduct.

-

Workup - Part 2 (Selective Hydrolysis): Dissolve the crude residue in a 1M aqueous NaOH solution and heat to reflux for 1-2 hours. This step ensures any ester byproduct is hydrolyzed.

-

Final Isolation and Purification: Cool the basic solution in an ice bath and acidify with concentrated HCl to pH ~1-2 to precipitate the final product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow Visualization

Caption: Synthesis of this compound via ethoxylation.

Conclusion and Comparative Analysis

Both synthetic pathways presented offer viable and robust methods for the preparation of this compound. The choice between them often depends on factors external to the chemistry itself.

-

Pathway 1 (Oxidation): This route is often preferred due to the high efficiency and reliability of benzylic oxidation. If 4-ethoxy-2-nitrotoluene is readily available, this is likely the more direct and higher-yielding approach. The development of catalytic air oxidation methods makes this route particularly attractive for sustainable, large-scale manufacturing.

-

Pathway 2 (Ethoxylation): This route provides strategic flexibility, especially if substituted phenolic compounds are more accessible or economical starting points. While it may involve an extra hydrolysis step to ensure product purity, the Williamson ether synthesis is a well-understood and highly dependable reaction.

Ultimately, the optimal synthetic strategy should be determined by a thorough evaluation of precursor cost and availability, desired scale of production, and the laboratory or plant's capabilities regarding safety and waste management.

References

-

p-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - CN111302945A.

- Preparation of 2- and 4-nitrobenzoic acid - US2695311A.

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - JP2011093911A.

- Method of preparing p-nitrobenzoic acid - US4007223A.

- Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - SU1806130A3.

-

Synthesis of p-nitrobenzoic acid. PrepChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]

- 4. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]

1H NMR and 13C NMR spectral data of 4-Ethoxy-2-nitrobenzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Ethoxy-2-nitrobenzoic acid

Abstract

This technical guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key aromatic intermediate in various synthetic pathways, the unambiguous structural elucidation of this compound is critical for quality control and reaction monitoring. This document provides a detailed interpretation of its spectral features, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures. We will explore the intricate effects of the ethoxy, nitro, and carboxylic acid substituents on the electronic environment of the benzene ring and how these effects manifest in the chemical shifts and coupling patterns. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of NMR for the structural characterization of complex organic molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound (C₉H₉NO₅) presents an interesting case for NMR analysis.[1] The molecule's aromatic ring is substituted with three distinct functional groups: a strongly electron-withdrawing nitro group (-NO₂), an electron-donating ethoxy group (-OCH₂CH₃), and a moderately electron-withdrawing carboxylic acid group (-COOH). The interplay of these substituents creates a unique electronic landscape across the molecule, leading to a well-resolved and highly informative NMR spectrum. Understanding these spectral features is paramount for verifying the compound's identity and purity in research and development settings.

Molecular Structure and Electronic Effects

To accurately interpret the NMR spectra, one must first consider the electronic influence of each substituent on the aromatic ring.

-

Nitro Group (-NO₂) at C-2 : This is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deshields (moves downfield) the protons and carbons that are ortho and para to it.

-

Ethoxy Group (-OCH₂CH₃) at C-4 : The oxygen atom makes this group strongly electron-donating through resonance, while it is inductively withdrawing. The net effect is shielding (moving upfield) of the ortho and para positions.

-

Carboxylic Acid Group (-COOH) at C-1 : This group is electron-withdrawing, primarily through an inductive effect, deshielding the adjacent positions.

These competing electronic effects lead to a predictable and distinct pattern of chemical shifts for the aromatic protons and carbons.

Caption: Molecular structure of this compound with numbered positions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the carboxylic acid proton, the three aromatic protons, and the two methylene and three methyl protons of the ethoxy group. The analysis is typically performed in a deuterated solvent such as DMSO-d₆ or CDCl₃.[2] For carboxylic acids, DMSO-d₆ is often preferred as it solubilizes the compound well and the acidic proton signal is usually well-resolved.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| COOH | > 13.0 | Broad Singlet | N/A | The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[4] |

| H-3 | ~8.2 - 8.4 | Doublet | ~2-3 Hz (⁴J) | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It shows small meta-coupling to H-5.[5] |

| H-5 | ~7.4 - 7.6 | Doublet of Doublets | ~8-9 Hz (³J), ~2-3 Hz (⁴J) | Positioned ortho to the electron-donating ethoxy group (shielding) but meta to the nitro group (deshielding). It is split by H-6 (ortho) and H-3 (meta). |

| H-6 | ~8.0 - 8.2 | Doublet | ~8-9 Hz (³J) | This proton is ortho to the carboxylic acid group and para to the nitro group, both of which are deshielding. It is split by H-5. |

| -OCH₂- | ~4.2 - 4.4 | Quartet | ~7 Hz (³J) | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three methyl protons. |

| -CH₃ | ~1.3 - 1.5 | Triplet | ~7 Hz (³J) | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon framework. Due to the lack of symmetry in the substituted benzene ring, six distinct aromatic carbon signals are expected, in addition to the signals from the carboxylic acid and ethoxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O | ~166 - 168 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[2] |

| C-4 | ~160 - 164 | This carbon is attached to the highly electronegative oxygen of the ethoxy group, causing a strong downfield shift. |

| C-2 | ~148 - 152 | Attached to the electron-withdrawing nitro group, this carbon is significantly deshielded. |

| C-6 | ~132 - 135 | This carbon is para to the electron-withdrawing nitro group, leading to deshielding. |

| C-1 | ~128 - 131 | The ipso-carbon attached to the carboxylic acid group. Its shift is influenced by the substituent. |

| C-5 | ~120 - 124 | Positioned ortho to the electron-donating ethoxy group, this carbon experiences a shielding effect. |

| C-3 | ~110 - 114 | This carbon is ortho to the nitro group but also para to the strongly donating ethoxy group, resulting in a net upfield shift compared to other aromatic carbons. |

| -OCH₂- | ~64 - 66 | The methylene carbon is attached to oxygen, causing it to appear in the typical range for such carbons. |

| -CH₃ | ~14 - 16 | The terminal methyl carbon appears in the expected upfield aliphatic region. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its excellent ability to dissolve polar compounds like benzoic acids and for observing the carboxylic acid proton.[3] Chloroform-d (CDCl₃) is an alternative if the compound is sufficiently soluble.

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard : The solvent peak (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm) typically serves as the primary internal reference.[6] Alternatively, a small amount of tetramethylsilane (TMS) can be added for a 0.00 ppm reference.

-

Dissolution : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Mild heating may be applied if necessary, but check for sample stability first.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay (d1) : 2-5 seconds (to allow for full relaxation of protons).

-

Number of Scans : 16-64 scans, depending on sample concentration.

-

Temperature : 298 K (25 °C).

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled (zgpg30).

-

Spectral Width : 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 1024-4096 scans (as ¹³C has low natural abundance).

-

Temperature : 298 K (25 °C).

-

Data Analysis and Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation. The workflow involves correlating the integral values, chemical shifts, and multiplicities to the molecular structure.

Caption: A logical workflow for the analysis of NMR spectral data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable through the application of fundamental NMR principles. The distinct electronic properties of the nitro, ethoxy, and carboxylic acid substituents result in a well-dispersed and unambiguous spectrum. By carefully analyzing the chemical shifts, signal integrations, and coupling patterns, researchers can confidently verify the identity and purity of this important chemical intermediate. This guide provides the foundational knowledge and practical protocols necessary to perform and interpret these critical analytical experiments.

References

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. This journal is © The Royal Society of Chemistry 2013.

- Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Royal Society of Chemistry.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.

- PubChem. 4-Ethoxybenzoic acid.

- BLD Pharm. This compound.

- ChemicalBook. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum.

- Sigma-Aldrich. 4-Methoxy-2-nitrobenzoic acid 97%.

- ChemicalBook. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum.

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.

- ChemicalBook. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum.

- BenchChem. (2025).

Sources

- 1. 103440-98-8|this compound|BLD Pharm [bldpharm.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 4-Ethoxy-2-nitrobenzoic Acid

Introduction: The Analytical Imperative for Characterizing Substituted Benzoic Acids

4-Ethoxy-2-nitrobenzoic acid is a multifaceted organic molecule, presenting a unique analytical challenge due to its combination of a carboxylic acid, a nitro group, and an ethoxy substituent on an aromatic scaffold. This trifecta of functional groups imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science. As a crucial intermediate in the synthesis of more complex molecules, its unambiguous identification and characterization are paramount. Infrared (IR) spectroscopy and mass spectrometry (MS) stand as the cornerstone analytical techniques for the structural elucidation of such compounds. This guide provides a comprehensive overview of the theoretical underpinnings and practical application of IR and MS for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

A thorough analysis begins with a clear understanding of the molecule's architecture. The spatial arrangement of the functional groups dictates the molecule's spectroscopic behavior.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present. For this compound, we can predict a rich and informative spectrum.

Predicted IR Absorption Bands

The interpretation of the IR spectrum of this compound relies on the identification of characteristic absorption bands for each of its functional moieties. A comparison with the experimental spectrum of the closely related 4-methoxy-2-nitrobenzoic acid can provide valuable insights.[1]

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Appearance | Rationale and Expert Insights |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Very broad, strong | The broadness is a hallmark of the hydrogen-bonded dimeric structure common in solid-state carboxylic acids. This band often overlaps with C-H stretching frequencies. |

| Carboxylic Acid (-COOH) | C=O stretch | 1710 - 1680 | Strong, sharp | Conjugation with the aromatic ring and the presence of an electron-withdrawing nitro group can slightly shift this frequency. |

| Nitro Group (-NO₂) | Asymmetric N-O stretch | 1550 - 1500 | Strong | The position is characteristic of aromatic nitro compounds. |

| Nitro Group (-NO₂) | Symmetric N-O stretch | 1360 - 1320 | Medium-Strong | This, in conjunction with the asymmetric stretch, is a strong indicator of the nitro group. |

| Ether (-O-CH₂-CH₃) | C-O-C asymmetric stretch | 1270 - 1200 | Strong | Aromatic ethers typically show a strong absorption in this region. |

| Ether (-O-CH₂-CH₃) | C-O-C symmetric stretch | 1050 - 1000 | Medium | This band further confirms the presence of the ethoxy group. |

| Aromatic Ring (C=C) | C=C stretches | 1620 - 1580, 1500 - 1450 | Medium-Strong, multiple bands | The substitution pattern on the benzene ring influences the exact position and intensity of these absorptions. |

| Alkyl (CH₂ and CH₃) | C-H stretches | 2980 - 2850 | Medium | These arise from the ethyl group of the ethoxy substituent. |

| Aromatic Ring (C-H) | C-H stretches | 3100 - 3000 | Weak to Medium | Often appear as sharp peaks on the shoulder of the broad O-H stretch. |

| Aromatic Ring (C-H) | C-H out-of-plane bending | 900 - 675 | Medium-Strong | The specific pattern of these bands can provide information about the substitution pattern on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like this compound, ATR-FTIR is a rapid and reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This self-validating system ensures that the obtained spectrum is solely from the sample, as the background spectrum of the clean crystal is subtracted.

Mass Spectrometry Analysis: Unraveling the Molecular Framework

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and deducing the structural components of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₉H₉NO₅, with a calculated molecular weight of approximately 211.17 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 210.

Under harsher ionization conditions or in tandem MS (MS/MS) experiments, a predictable fragmentation pattern emerges, driven by the stability of the resulting fragments.

Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Pathways and Rationale

-

Loss of CO₂ (Decarboxylation): The loss of a 44 Da neutral carbon dioxide molecule from the deprotonated molecular ion is a very common fragmentation pathway for aromatic carboxylic acids, leading to a fragment at m/z 166.

-

Loss of Ethylene (C₂H₄): A characteristic fragmentation of ethoxy-substituted aromatic compounds is the loss of a neutral ethylene molecule (28 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z 182.

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the ethyl group can lead to the loss of an ethyl radical (29 Da), producing a fragment at m/z 181.

-

Loss of Nitrogen Dioxide (•NO₂): The nitro group can be lost as a neutral radical (46 Da), giving rise to a fragment at m/z 164.

-

Sequential Losses: Further fragmentation of the primary fragments can occur. For instance, the decarboxylated ion at m/z 166 could subsequently lose a nitric oxide radical (•NO, 30 Da), a common fragmentation for nitroaromatics, yielding a fragment at m/z 136.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of a weak base like ammonium hydroxide to promote deprotonation for negative ion mode analysis.

-

Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, or the sample can be directly infused. Key parameters to set include:

-

Ionization Mode: Negative ESI

-

Capillary Voltage: 2.5 - 4.0 kV

-

Drying Gas (N₂) Flow and Temperature: Optimized to desolvate the ions effectively without causing thermal degradation.

-

Nebulizer Pressure: Adjusted to ensure a stable spray.

-

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500). For structural confirmation, a tandem MS (MS/MS) experiment can be performed where the [M-H]⁻ ion (m/z 210) is isolated and fragmented to observe the characteristic daughter ions.

This protocol is self-validating as the high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound is reliably achieved through the synergistic use of IR spectroscopy and mass spectrometry. IR spectroscopy provides an unambiguous confirmation of the presence of the key functional groups, while mass spectrometry confirms the molecular weight and offers a detailed map of the molecular structure through its fragmentation patterns. The protocols and interpretive frameworks presented in this guide offer a robust and scientifically sound approach for researchers in drug discovery and chemical development, ensuring the accurate identification and quality control of this important chemical entity.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 288657, 4-Methoxy-2-nitrobenzoic acid" PubChem, [Link].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B.C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

Sources

An In-depth Technical Guide to 4-Ethoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-ethoxy-2-nitrobenzoic acid, a valuable building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical structure, IUPAC nomenclature, synthetic pathways, physicochemical properties, and its emerging role in medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 103440-98-8, is a substituted aromatic carboxylic acid. The structural arrangement of an ethoxy group at the para position and a nitro group at the ortho position relative to the carboxylic acid moiety imparts unique reactivity and electronic properties to the molecule.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs such as 4-methoxy-2-nitrobenzoic acid.

| Property | Value (Estimated or from Analogs) | Source |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | - |

| CAS Number | 103440-98-8 | [1] |

| Appearance | Expected to be a solid, likely pale yellow crystals | Inferred from related nitrobenzoic acids |

| Melting Point | Not available. For comparison, 4-methoxy-2-nitrobenzoic acid has a melting point of 196.5-200.5 °C. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. | Inferred from general properties of benzoic acid derivatives[2] |

Strategic Synthesis of this compound

The ethoxy group is an ortho-, para-directing activator. However, the carboxylic acid group is a meta-directing deactivator. The directing effects of these two groups are in opposition for the 2-position. Careful control of reaction conditions is therefore crucial to favor nitration at the position ortho to the carboxylic acid group.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

-

Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of a carefully controlled amount of nitric acid is essential to minimize the formation of dinitro byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude this compound will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the carboxylic acid proton. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field (higher ppm).

-

Aromatic Protons: Three signals in the aromatic region (approximately 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

-

Ethoxy Group: A quartet around 4.2 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃).

-

Carboxylic Acid Proton: A broad singlet at a very low field (>10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the nitro and ethoxy groups will be significantly shifted due to their strong electronic effects.

-

Ethoxy Group Carbons: Signals for the -OCH₂- (around 65 ppm) and -CH₃ (around 15 ppm) carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

-

C-O Stretch (Ether): A band in the region of 1200-1250 cm⁻¹.

Reactivity and Role in Drug Discovery

Nitrobenzoic acids are versatile intermediates in organic synthesis, primarily due to the reactivity of the nitro and carboxylic acid functional groups.[3]

Key Chemical Transformations

The chemical reactivity of this compound allows for a range of synthetic manipulations, making it a valuable scaffold in medicinal chemistry.

Caption: Key reaction pathways for this compound.

The reduction of the nitro group to an amine is a particularly important transformation, as it yields 4-ethoxy-2-aminobenzoic acid. This resulting anthranilic acid derivative is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.

The presence of the ethoxy group can enhance the lipophilicity of derivative molecules, which can be advantageous for improving pharmacokinetic properties such as membrane permeability and bioavailability. The strategic placement of the functional groups allows for the exploration of diverse chemical space in the design of novel therapeutic agents.

While specific examples of drugs derived directly from this compound are not prominent in the literature, the general class of substituted nitrobenzoic and aminobenzoic acids are crucial in the synthesis of:

-

Anti-inflammatory agents: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Antibacterial agents: Anthranilic acid derivatives are precursors to quinolone and quinazoline antibiotics.[5]

-